REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH3:9])[c:5]([F:8])[n:6][cH:7]1.[CH2:10]([Li:11])[CH2:12][CH2:13][CH3:14].[CH3:15][C:16]([CH:17]=[O:18])([CH3:19])[CH3:20]>>[c:2]1([CH2:17][OH:18])[cH:3][c:4]([CH3:9])[c:5]([F:8])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(Br)cnc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C=O
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Name
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Type
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product
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Smiles
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Cc1cc(CO)cnc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |